molecular formula C8H7N3O2 B13009760 6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1638760-54-9

6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B13009760
CAS No.: 1638760-54-9
M. Wt: 177.16 g/mol
InChI Key: HFUNZILRLQQTGO-UHFFFAOYSA-N
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Description

6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminopyridine, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrrolo[2,3-b]pyridine derivatives .

Scientific Research Applications

6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

CAS No.

1638760-54-9

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c9-6-2-1-4-5(8(12)13)3-10-7(4)11-6/h1-3H,(H,12,13)(H3,9,10,11)

InChI Key

HFUNZILRLQQTGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)C(=O)O)N

Origin of Product

United States

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